molecular formula C21H21F3N4O B2751556 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide CAS No. 2034292-70-9

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide

Cat. No.: B2751556
CAS No.: 2034292-70-9
M. Wt: 402.421
InChI Key: CGKIWVHGHHKWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Convergent Synthesis of Trifluoromethyl-Substituted Compounds : A study detailed the convergent synthesis of a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, starting from isatin and various ketones. The synthesis involved a cyclocondensation reaction leading to compounds with potential biological activities, emphasizing the importance of trifluoromethyl groups in medicinal chemistry (Bonacorso et al., 2016).

Biological Activity

Antimicrobial Activity of Triazole Derivatives : Research into substituted 1,2,3-triazoles synthesized from 4-azido-8-(trifluoromethyl)quinoline demonstrated significant antimicrobial activity. These findings underscore the potential of incorporating trifluoromethyl and quinoline moieties into antimicrobial agents, offering insights into the design of new therapeutics (Holla et al., 2005).

Antifungal and Cytotoxic Activities

Synthesis of Carboxamide Derivatives : A study on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic activities, with some displaying IC(50) values less than 10 nM against various cancer cell lines. This highlights the potential of quinoline and naphthyridine derivatives in cancer therapy (Deady et al., 2003).

Antileishmanial and Cytotoxic Activities : The synthesis of fused and nonfused tetrahydroquinoline derivatives was explored for their antileishmanial and cytotoxic activities. This research provides a foundation for developing novel drugs for leishmaniasis, a neglected tropical disease (Madkour et al., 2018).

Synthesis Techniques

Novel Synthetic Routes for Heterocyclic Compounds : Research into the efficient synthesis of pyranoquinolines from 1-acetyl N-aryl cyclopentanecarboxamides showcases innovative approaches to creating complex heterocyclic systems. These methods contribute to the broader toolkit available for synthesizing pharmacologically relevant molecules (Zhang et al., 2007).

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c22-21(23,24)19-11-12-27(26-19)13-14-28(16-6-2-3-7-16)20(29)18-10-9-15-5-1-4-8-17(15)25-18/h1,4-5,8-12,16H,2-3,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIWVHGHHKWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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